molecular formula C16H20N6O4 B2953250 N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide CAS No. 1396813-35-6

N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide

Cat. No.: B2953250
CAS No.: 1396813-35-6
M. Wt: 360.374
InChI Key: XBQFDOMGDAILMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide is a sophisticated chemical compound designed for advanced pharmaceutical and life science research. This molecule features a complex architecture combining a [1,2,4]triazolo[4,3-a]pyridin-3-one core with a 3-methyl-1,2,4-oxadiazole moiety, linked to a N-(2-methoxyethyl)butanamide side chain. The 1,2,4-triazole scaffold is recognized in medicinal chemistry as a privileged structure with a wide spectrum of biological activities . Simultaneously, the 1,2,4-oxadiazole ring is known to act as a bioisostere for ester and amide functionalities, often contributing to improved metabolic stability and binding affinity in drug candidates . Compounds incorporating these heterocyclic systems are frequently investigated for their potential as therapeutic agents, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant applications . The specific structural features of this reagent suggest its primary value in exploratory drug discovery programs, particularly in the synthesis of targeted small molecule libraries and as a key intermediate for further chemical elaboration. Researchers may employ it in hit-to-lead optimization campaigns, mechanism of action studies, and for probing specific biological pathways. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4/c1-4-12(14(23)17-7-9-25-3)22-16(24)21-8-5-6-11(13(21)19-22)15-18-10(2)20-26-15/h5-6,8,12H,4,7,9H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQFDOMGDAILMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCOC)N1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. Its molecular formula is C_{15}H_{19N_5O_3 with a molecular weight of approximately 319.35 g/mol. The presence of oxadiazole and triazole rings suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds with similar scaffolds exhibit various mechanisms of action:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit kinases involved in cellular signaling pathways. For instance, triazole-containing compounds have demonstrated the ability to bind to ATP-binding sites on kinases, affecting their activity and downstream signaling pathways .
  • Antiviral Activity : Certain oxadiazole derivatives have been reported to possess antiviral properties against β-coronaviruses by inhibiting specific viral enzymes .
  • Anti-inflammatory Effects : Compounds with oxadiazole and triazole moieties have been studied for their potential to modulate immune responses, particularly in the context of cytokine production and inflammatory pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Effect Reference
Kinase InhibitionPotent against CSNK2A2
Antiviral ActivityEffective against MHV
Anti-inflammatory ResponseModulates IL-17 production
Metabolic StabilityImproved in liver microsomes

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • CSNK2A2 Inhibition Study : A study demonstrated that modifications to the triazole ring significantly enhanced the potency against CSNK2A2 kinase. The introduction of specific substituents improved binding affinity and selectivity .
  • Antiviral Efficacy : Another investigation revealed that certain oxadiazole derivatives exhibited promising antiviral activity against coronaviruses in vitro. These findings suggest that similar modifications in this compound could lead to enhanced antiviral properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Comparison

The compound shares structural homology with other triazolopyridine and oxadiazole derivatives. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 8-(3-Methyl-1,2,4-oxadiazol-5-yl), 2-methoxyethyl butanamide C₁₉H₂₁N₇O₄ 427.4 (est.) Enhanced solubility via methoxyethyl; oxadiazole improves stability
N-((8-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Methyl)-2-(2-OxoBenzo[d]Oxazol-3(2H)-yl)Acetamide [1,2,4]Triazolo[4,3-a]pyridine 8-(3-Methyl-1,2,4-oxadiazol-5-yl), benzo[d]oxazol-3(2H)-yl acetamide C₁₉H₁₅N₇O₄ 405.4 Benzo[d]oxazole enhances aromatic interactions; lower solubility vs. target
EP 3 532 474 B1 Derivatives [1,2,4]Triazolo[4,3-a]pyridine Fluorobenzamid, tetrahydro-pyridin substituents Varies ~450–500 Fluorine increases lipophilicity; tetrahydro-pyridin enhances bioavailability

Key Observations :

  • The target compound’s methoxyethyl butanamide side chain differentiates it from analogs with bulkier aromatic substituents (e.g., benzo[d]oxazole in ), likely improving aqueous solubility.
  • Fluorinated derivatives (e.g., EP 3 532 474 B1 ) prioritize lipophilicity for blood-brain barrier penetration, whereas the target compound’s design favors peripheral action.
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:

  • Oxadiazole-Containing Derivatives : Demonstrated kinase inhibition (e.g., JAK2/STAT3) and antimicrobial activity in related compounds .
  • Triazolopyridine Analogs : Exhibit affinity for GABAₐ receptors or phosphodiesterase isoforms, depending on substituents .
  • Solubility : The methoxyethyl group (logP ~1.5 estimated) likely reduces logP compared to benzo[d]oxazole analogs (logP ~2.8 ), favoring oral bioavailability.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step heterocyclic assembly. A common approach includes:

Core Formation : Cyclocondensation of hydrazide derivatives with ketones or aldehydes to form the triazolopyridine scaffold .

Oxadiazole Incorporation : Coupling 3-methyl-1,2,4-oxadiazole via nucleophilic substitution or copper-catalyzed click chemistry .

Side-Chain Functionalization : Amidation or alkylation to introduce the 2-methoxyethyl group .

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization improved yields in analogous triazole syntheses by 15–20% .
  • Monitor intermediates via HPLC to minimize side reactions (e.g., oxadiazole ring-opening) .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystYield (%)Reference
Triazole FormationAcetic AcidNone72–78
Oxadiazole CouplingDMFCuI65
Final AmidationTHFEDCI/HOBt85

Q. How should researchers purify and characterize this compound to confirm structural integrity?

Methodological Answer: Purification :

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 → 1:2) to separate polar byproducts .
  • Recrystallization : Ethyl acetate/light petroleum ether mixtures yield high-purity crystals .

Q. Characterization :

  • 1H/13C NMR : Key peaks include:
    • Methoxyethyl protons: δ 3.3–3.5 ppm (singlet, -OCH2CH2O-) .
    • Oxadiazole CH3: δ 2.4 ppm (triplet, J = 6 Hz) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 415.152 (theoretical) .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability :
    • Stable in neutral buffers (pH 6–8) for >48 hours.
    • Degrades in acidic conditions (pH <4) due to oxadiazole hydrolysis .
  • Thermal Stability :
    • Decomposes above 150°C (TGA data from analogs) .
    • Store at –20°C under inert atmosphere to prevent oxidation .

Q. What key spectroscopic markers distinguish this compound from structurally similar analogs?

Methodological Answer:

  • IR Spectroscopy :
    • C=O stretch at 1680–1700 cm⁻¹ (triazolone ring) .
    • N-O stretch at 1250 cm⁻¹ (oxadiazole) .
  • UV-Vis : λmax at 265 nm (π→π* transition in triazole-oxadiazole system) .

Q. What solvents or formulations enhance solubility for in vitro assays?

Methodological Answer:

  • Preferred Solvents : DMSO (≥50 mg/mL), ethanol/water mixtures (1:1 v/v) .
  • Avoid : Nonpolar solvents (e.g., hexane) due to low solubility (<0.1 mg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Modular Substitutions :
    • Vary oxadiazole substituents (e.g., CF3 vs. CH3) to assess steric/electronic effects .
    • Replace methoxyethyl with PEG chains to improve pharmacokinetics .
  • Assay Design :
    • Use molecular docking (e.g., AutoDock Vina) to prioritize targets (e.g., kinase inhibitors) .
    • Validate with SPR or ITC for binding affinity .

Q. Table 2: SAR Data from Analogous Compounds

SubstituentIC50 (nM)TargetReference
3-Methyloxadiazole12.3Aurora Kinase A
3-Trifluoromethyl8.7Aurora Kinase A

Q. What enzymatic assays are suitable for evaluating target engagement?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assay with recombinant Aurora Kinase A (ATP concentration: 10 µM) .
  • Off-Target Screening :
    • CYP450 Inhibition : LC-MS/MS to monitor metabolite formation .
    • hERG Binding : Patch-clamp electrophysiology for cardiac safety .

Q. How can computational modeling predict metabolic pathways?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predict CYP3A4-mediated oxidation of the methoxyethyl group .
    • MetaSite : Identify vulnerable sites (e.g., oxadiazole ring) for glutathione conjugation .
  • Validation : Compare with LC-HRMS data from hepatocyte incubations .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Root-Cause Analysis :
    • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dealkylated analogs) .
    • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Reproducibility : Share raw NMR/MS data via repositories like Chemotion .

Q. What flow chemistry approaches improve scalability and safety?

Methodological Answer:

  • Microreactor Design :
    • Use continuous-flow reactors for exothermic steps (e.g., oxadiazole formation) to reduce thermal runaway risks .
    • Achieve 90% yield in 2 hours (vs. 65% in batch) via precise temperature control .
  • In-Line Monitoring :
    • Implement FTIR or Raman spectroscopy for real-time reaction tracking .

Data Contradiction Example :
In , analogs with trifluoromethyl groups showed higher bioactivity but lower solubility than methyl derivatives. Resolve by synthesizing hybrid analogs (e.g., 3-CH2CF3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.